Quinoline-4-sulfonic Acid

Description

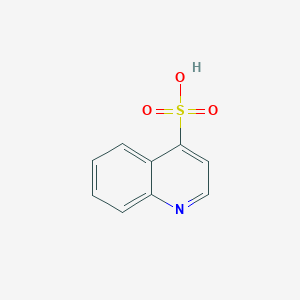

Structure

3D Structure

Properties

IUPAC Name |

quinoline-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRYDUDEJGXDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403539 | |

| Record name | Quinoline-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6046-42-0 | |

| Record name | 4-Quinolinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6046-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoline-4-Sulfonic Acid: A Technical Guide to a Synthetically Challenging Isomer

This technical guide offers an in-depth exploration of quinoline-4-sulfonic acid, a compound whose history is defined as much by its synthetic challenges as by its chemical properties. Intended for researchers, chemists, and professionals in drug development, this document diverges from standard compound summaries. Instead, it provides a narrative grounded in the fundamental principles of heterocyclic chemistry to explain the compound's elusiveness, proposes logical synthetic strategies based on established reaction mechanisms, and details the characterization challenges.

Introduction: The Quinoline Scaffold and the C-4 Position Anomaly

The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal and materials chemistry.[1][2] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its derivatives form the basis of countless natural products and pharmaceuticals, including the renowned antimalarial drug, quinine.[3] The reactivity of the quinoline ring is a study in contrasts: the electron-rich benzene moiety is susceptible to electrophilic substitution, while the electron-deficient pyridine moiety is prone to nucleophilic attack.[4][5]

This dichotomy is central to the story of quinoline's sulfonic acid derivatives. While sulfonation of the benzene ring at positions 5, 6, 7, and 8 has been documented for over a century, the synthesis of this compound presents a formidable challenge. This guide elucidates the chemical principles that render the C-4 position resistant to classical sulfonation and explores the strategic approaches required to access this rare isomer.

PART 1: A Historical Perspective on the Quinoline Sulfonic Acid Isomer Problem

The early history of quinoline chemistry was fraught with analytical challenges. In the late 19th century, chemists investigating the sulfonation of quinoline with fuming sulfuric acid discovered that substitution occurred on the benzene ring, yielding a mixture of isomers.[6] The primary products were identified as quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[5]

However, the precise identification and separation of these isomers proved to be a minor research project in itself.[6] The resulting sulfonic acids were crystalline solids that melted unsharply at high temperatures (often above 300°C), rendering melting point analysis unreliable for establishing identity or purity. Early researchers had to rely on laborious fractional crystallization of calcium salts and painstaking crystallographic examinations to differentiate the products.[6] This historical context underscores a critical point: if the easily formed isomers were so difficult to characterize, an isomer that was synthetically resistant to formation, such as this compound, would naturally remain in obscurity for much longer.

PART 2: The Synthetic Challenge: Electronic Properties of the Quinoline Ring

To understand why this compound is so difficult to prepare via direct sulfonation, one must examine the electronic distribution within the quinoline ring system. The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the ring, particularly from the α (C-2) and γ (C-4) positions. This effect is clearly visualized through the compound's resonance structures.

Caption: Resonance contributors of quinoline illustrating electron deficiency.

As the resonance structures show, the C-2 and C-4 positions bear a partial positive charge, making them highly deactivated towards attack by electrophiles like the sulfur trioxide (SO₃) species involved in sulfonation. Electrophilic substitution, therefore, occurs preferentially on the electron-rich carbocyclic (benzene) ring under vigorous conditions.[4][5] Consequently, a direct, one-step synthesis of this compound from quinoline is mechanistically implausible.

PART 3: Proposed Synthetic Strategies for this compound

Given the unsuitability of direct sulfonation, accessing the C-4 position requires a more nuanced synthetic strategy. As a Senior Application Scientist, I propose the following logical, multi-step pathways based on established principles of organic chemistry. The most viable approach involves introducing a different functional group at the C-4 position that can later be converted to a sulfonic acid.

Proposed Key Strategy: Oxidation of a Thiol Precursor

A robust and chemically sound approach is the synthesis and subsequent oxidation of quinoline-4-thiol. This strategy circumvents the problematic electrophilic substitution by first establishing a carbon-sulfur bond via a nucleophilic pathway, followed by a reliable oxidation to the desired sulfonic acid.

Caption: Proposed multi-step synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed, logical sequence for the synthesis of this compound. It must be validated and optimized under laboratory conditions.

Step 1: Synthesis of 4-Chloroquinoline from Quinolin-4-one

-

Rationale: Quinolin-4-one is readily prepared via the Conrad-Limpach synthesis.[4] It can be converted to the more reactive 4-chloroquinoline using standard chlorinating agents like phosphorus oxychloride (POCl₃).

-

Procedure:

-

To a round-bottom flask, add quinolin-4-one (1 equivalent).

-

Slowly add phosphorus oxychloride (3-5 equivalents) under a fume hood at 0 °C.

-

Allow the mixture to warm to room temperature, then heat to reflux (approx. 100-110 °C) for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the pH is ~8.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloroquinoline. Purify by column chromatography or distillation.

-

Step 2: Synthesis of Quinoline-4-thiol

-

Rationale: The chlorine atom at the C-4 position is activated for nucleophilic aromatic substitution. A sulfur nucleophile, such as sodium hydrosulfide (NaSH), can displace the chloride to form the thiol.

-

Procedure:

-

Dissolve 4-chloroquinoline (1 equivalent) in a suitable solvent like ethanol or DMF.

-

Add a solution of sodium hydrosulfide (NaSH) (1.5-2 equivalents) in the same solvent.

-

Heat the mixture to 50-70 °C for several hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, pour into water, and acidify with a dilute acid (e.g., acetic acid) to precipitate the thiol.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Step 3: Oxidation to this compound

-

Rationale: The thiol group is readily oxidized to a sulfonic acid using a strong oxidizing agent. Hydrogen peroxide in an acidic medium is a common and effective choice.

-

Procedure:

-

Suspend quinoline-4-thiol (1 equivalent) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (H₂O₂) (at least 3 equivalents) dropwise, maintaining the temperature below 40 °C with an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 12-24 hours.

-

The product, this compound, is a zwitterionic and often water-soluble solid. The isolation procedure may require careful removal of the solvent under reduced pressure and recrystallization from a suitable solvent system (e.g., water/ethanol).

-

PART 4: Physicochemical Properties and Characterization

Due to its rarity, a full set of experimentally verified spectroscopic data for this compound is not available in the public domain literature. Its existence is confirmed by its CAS registry number. The following data is compiled from computational sources and chemical principles.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 6046-42-0 | PubChem[7] |

| Molecular Formula | C₉H₇NO₃S | PubChem[7] |

| Molecular Weight | 209.22 g/mol | PubChem[7] |

| InChIKey | UJRYDUDEJGXDNA-UHFFFAOYSA-N | PubChem[7] |

| Predicted ¹H NMR | Protons on the pyridine ring (H2, H3) would be significantly downfield (>8.5 ppm) due to the deshielding effects of the nitrogen atom and the electron-withdrawing sulfonic acid group. Protons on the benzene ring would appear in the typical aromatic region (7.5-8.2 ppm). | Chemical Principles[8][9] |

| Predicted ¹³C NMR | The carbon bearing the sulfonic acid group (C4) and the carbons adjacent to the nitrogen (C2, C8a) would be the most downfield signals in the spectrum. | Chemical Principles[8][9] |

Trustworthiness Note: The lack of published, peer-reviewed spectroscopic data is a strong indicator that this compound is not routinely synthesized or used. Any researcher preparing this compound would need to perform full structural elucidation (¹H NMR, ¹³C NMR, HRMS, IR) to unambiguously confirm its identity.

PART 5: Applications and Future Outlook

There are currently no well-documented industrial or pharmaceutical applications for this compound. Its significance is primarily academic, serving as an example of a synthetically challenging heterocyclic derivative.

This is in stark contrast to its isomers:

-

Quinoline-8-sulfonic acid is a crucial intermediate in the production of 8-hydroxyquinoline, a widely used chelating agent and precursor to fungicides.[10]

-

8-Hydroxyquinoline-5-sulfonic acid is used as a colorimetric reagent and chelating agent.[11][12]

The lack of applications for the 4-sulfonic acid isomer is likely a direct consequence of the significant synthetic barriers to its production. Should a more efficient and scalable synthetic route be developed, its properties as a potential ligand, catalyst, or pharmaceutical intermediate could be explored. However, for now, it remains a challenging target for synthetic chemists rather than a tool for applied scientists.

Conclusion

This compound represents a fascinating case study in heterocyclic chemistry. Its history is one of absence, defined by the electronic properties that prevent its formation by common synthetic methods. This guide has illuminated the theoretical underpinnings of this challenge and proposed logical, multi-step pathways to achieve its synthesis. While lacking known applications, the pursuit of such elusive molecules drives innovation in synthetic methodology and deepens our understanding of chemical reactivity. The protocols and rationale presented here serve as a technical foundation for any researcher wishing to explore this rare and intriguing corner of quinoline chemistry.

References

- Wikipedia. Quinoline. [URL: https://en.wikipedia.org/wiki/Quinoline]

- Gong, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j]

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://www.pharmaguideline.com/2011/03/synthesis-reactions-and-medicinal-uses-of-quinoline.html]

- Biernasiuk, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6257]

- Kumar, A., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://www.iippseries.com/index.php/FTCMN/article/view/106]

- TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [URL: https://www.tsijournals.

- Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/25895/104/2]

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. [URL: https://www.benchchem.com/application-notes/1h-13c-nmr-spectroscopy-quinoline-compounds]

- BenchChem. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis. [URL: https://www.benchchem.

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). [URL: https://hmdb.ca/spectra/nmr_two_d/2500164]

- Grier, N., & Casal, M. A. (1949). U.S. Patent No. 2,489,530. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.

- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.

- McCasland, G. E. (1946). THE PREPARATION OF 8-QUINOLINESULFONIC ACID. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo01221a001]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4462285, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Quinoline-4-sulfonic-acid]

- Wrzecion, I., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5000]

- ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4, recorded in DMSO-d6 at 333 K. [URL: https://www.researchgate.net/figure/The-1-H-NMR-spectrum-corresponding-to-newly-synthesized-compound-4-recorded-in-DMSO-d6_fig2_334544778]

- Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact. [URL: https://www.sinocurechem.com/news/quinoline-synthesis-applications-and-environmental-impact-1402.html]

- P&S Chemicals. (n.d.). Product information, 4-Hydroxyquinoline-5-sulfonic acid. [URL: https://ps-chemicals.com/product/84-88-8]

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Quinoline-4-thiol Derivatives. [URL: https://www.benchchem.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [URL: https://www.researchgate.

- Preparation and Properties of Quinoline. (n.d.). [URL: https://www.slideshare.net/GaneshPawane/quinoline-249692416]

- NIST. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C84888]

- Stana, A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/22/10/5331]

- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. [URL: https://patents.google.

- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-4-quinolones.shtm]

- Patsnap. (n.d.). Preparation method of 8-hydroxyquinoline. [URL: https://www.patsnap.

- Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0478]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C9H7NO3S | CID 4462285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US2489530A - Method of making 8-hydroxy quinoline - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. 8-Hydroxyquinoline-5-sulfonic acid [webbook.nist.gov]

Introduction: The Quinoline Scaffold and its Sulfonated Derivative

An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline-4-sulfonic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide establishes a robust predictive framework by examining the well-documented properties of the parent quinoline scaffold and its closely related analogs, such as Quinoline-4-carboxylic acid and other quinoline sulfonic acid isomers. The guide covers predicted physical properties, a detailed exploration of chemical reactivity, proposed methodologies for spectroscopic characterization, and standardized experimental protocols for validation. Safety, handling, and the compound's potential as a synthetic intermediate are also discussed, providing a thorough resource for its application in a research and development context.

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Derivatives of this scaffold are integral to a wide array of pharmaceuticals, including antimalarials (e.g., quinine, chloroquine), antibacterials, and anticancer agents.[1][3] The electronic nature and structural rigidity of the quinoline core make it an ideal platform for designing molecules that can interact with biological targets with high specificity.

This compound is a derivative that incorporates a sulfonic acid moiety at the 4-position of the quinoline ring. This functional group is expected to dramatically influence the molecule's physicochemical properties, particularly its acidity and solubility, making it a potentially valuable building block for creating water-soluble drug candidates or specialized ligands.

Caption: Molecular structure of this compound.

Physical Properties: A Comparative and Predictive Analysis

Direct experimental data for this compound is scarce. However, by analyzing its constituent parts—the quinoline core and the sulfonic acid group—and comparing it to well-characterized analogs, we can establish a reliable set of predicted properties.

Table 1: Physical Properties of this compound and Relevant Analogs

| Property | Quinoline (Parent) | Quinoline-4-carboxylic acid | Quinoline-8-sulfonic acid | This compound (Predicted) |

| CAS Number | 91-22-5[1] | 486-74-8[4] | 85-48-3[5] | 15468-63-0 |

| Molecular Formula | C₉H₇N | C₁₀H₇NO₂ | C₉H₇NO₃S | C₉H₇NO₃S |

| Molecular Weight | 129.16 g/mol [1] | 173.17 g/mol [6] | 209.22 g/mol [5] | 209.22 g/mol |

| Appearance | Colorless liquid[1] | White to light yellow powder[4] | Crystalline solid | White to off-white crystalline solid |

| Melting Point | -15 °C[1] | 254-255 °C[4] | >300 °C[5] | >300 °C (with decomposition) |

| Solubility | Slightly soluble in cold water; soluble in hot water, organic solvents.[1] | Soluble in DMSO.[4] | Soluble in water.[7] | High solubility in water, especially as a salt; soluble in polar protic solvents (e.g., methanol); poorly soluble in nonpolar organic solvents. |

| Acidity (pKa) | 4.85 (for the conjugate acid)[1] | ~1.0 (predicted, carboxylic acid), ~4-5 (predicted, quinolinium ion)[4] | ~ -1.8 (predicted, sulfonic acid), ~4-5 (predicted, quinolinium ion)[5] | < 0 (sulfonic acid), ~4-5 (quinolinium ion) |

Expert Analysis of Physical Properties:

-

Solubility: The introduction of the sulfonic acid group, a highly polar and strong hydrogen-bonding moiety, is the single most significant factor determining the physical properties. Unlike the parent quinoline, which is only slightly water-soluble, this compound is predicted to be highly soluble in water and other polar solvents.[1][7] This property is critical in drug development for formulating intravenous administrations or improving the dissolution rate of oral dosage forms.

-

Acidity (pKa): Aromatic sulfonic acids are strong acids, comparable to sulfuric acid. Therefore, the pKa of the sulfonic acid proton is expected to be very low (pKa < 0). The second pKa, associated with the protonation of the quinoline nitrogen, will be similar to that of the parent compound, falling in the range of 4-5.[1] This dual acidic nature means the molecule's net charge is highly dependent on pH, which influences its interaction with biological membranes and protein binding sites.

-

Melting Point: The strong intermolecular forces, including ionic interactions and extensive hydrogen bonding afforded by the sulfonic acid group, predict a high melting point, likely above 300 °C, with decomposition occurring before a true liquid phase is reached.[5] This is characteristic of zwitterionic and salt-like organic compounds.

Chemical Properties and Reactivity

The chemical behavior of this compound is a composite of the reactivity of the quinoline ring system and the sulfonic acid functional group.

Reactivity of the Quinoline Nucleus

The quinoline ring exhibits a dual reactivity profile. The benzene ring portion is electron-rich and undergoes electrophilic substitution, while the pyridine ring is electron-deficient and is susceptible to nucleophilic attack.

-

Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen deactivates the entire ring system towards electrophiles, particularly its own ring. Electrophilic attack (e.g., nitration, halogenation) therefore occurs preferentially on the benzene ring at positions C5 and C8.[2][8] The sulfonic acid group at C4 will further deactivate the pyridine ring but will have a lesser effect on the distant benzene ring.

-

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions for attack by nucleophiles.[2] In this compound, the sulfonate group at C4 can potentially act as a leaving group, allowing for its displacement by strong nucleophiles under forcing conditions. This provides a synthetic route to other 4-substituted quinolines.

Caption: Preferred sites for electrophilic and nucleophilic attack on the quinoline ring.

Reactivity of the Sulfonic Acid Group

The sulfonic acid group offers several avenues for chemical transformation, which are of high importance for derivatization in drug discovery.

-

Salt Formation: As a strong acid, it readily reacts with bases to form stable sulfonate salts, a common strategy to improve the aqueous solubility and stability of drug candidates.

-

Conversion to Sulfonyl Chloride: The most synthetically useful reaction is its conversion to quinoline-4-sulfonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a highly reactive intermediate.

-

Synthesis of Sulfonamides: Quinoline-4-sulfonyl chloride can react with a wide variety of primary and secondary amines to form the corresponding sulfonamides. The sulfonamide functional group is a prevalent pharmacophore found in numerous drugs, including antibiotics and diuretics.[9] This pathway represents a key application for this compound in medicinal chemistry.

Experimental Protocols for Characterization and Analysis

A self-validating system of protocols is essential for confirming the identity, purity, and properties of any newly synthesized or procured batch of this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: This experiment provides fundamental physicochemical data. Determining the pKa values is crucial for predicting the ionization state of the molecule at physiological pH, which governs its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Preparation: Accurately weigh approximately 21 mg (0.1 mmol) of this compound and dissolve it in 50 mL of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and an automated titrator.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The titration curve will show two equivalence points. The pKa values can be determined from the pH at the half-equivalence points. The first pKa (sulfonic acid) will be difficult to determine accurately due to its high acidity and may require specialized techniques or software for calculation. The second pKa (quinolinium ion) will be clearly visible.

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Protocol 2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small molecules in the pharmaceutical industry. This protocol establishes a reliable method to separate the target compound from potential impurities, starting materials, or degradation products.

Methodology:

-

System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Causality: TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the acidic analyte.

-

-

Gradient Elution:

-

Time 0-2 min: 5% B

-

Time 2-15 min: 5% to 95% B (linear gradient)

-

Time 15-17 min: 95% B (hold)

-

Time 17-18 min: 95% to 5% B (return to initial)

-

Time 18-22 min: 5% B (re-equilibration)

-

-

Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength maximum determined by UV-Vis spectroscopy)

-

Injection Volume: 10 µL

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 water/acetonitrile mixture. Dilute to a working concentration of 0.1 mg/mL.

-

Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Caption: Standard workflow for purity determination by RP-HPLC.

Safety and Handling

Based on aggregated GHS data for sulfonic acids and quinoline derivatives, this compound must be handled as a hazardous substance.[10]

-

Hazards:

-

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][13]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[11][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

-

Conclusion

While direct experimental characterization of this compound is not widely published, a robust understanding of its properties can be achieved through the principles of physical organic chemistry and comparison with analogous structures. It is predicted to be a highly water-soluble, strongly acidic, high-melting crystalline solid. Its chemical reactivity is dominated by the acidic nature of the sulfonyl group and the dual electrophilic/nucleophilic character of the quinoline ring. The synthetic accessibility of its sulfonyl chloride and subsequent sulfonamide derivatives makes it a promising, albeit under-explored, intermediate for the synthesis of novel compounds in drug discovery and materials science. The experimental protocols outlined in this guide provide a clear pathway for the rigorous validation of these predicted properties.

References

-

Wikipedia. Quinoline . Wikipedia. [Link]

-

Barrow, J. C. Preparation and Properties of Quinoline . SlideShare. [Link]

-

Musiał, A., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

-

Patel, D. B., et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]

-

PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. [Link]

-

LookChem. QUINOLINE-8-SULFONIC ACID 85-48-3 wiki . LookChem. [Link]

-

PubChem. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 . National Institutes of Health. [Link]

-

Career Henan Chemical Co. QUINOLINE-8-SULFONIC ACID . Career Henan Chemical Co., Ltd. [Link]

-

PubChem. This compound | C9H7NO3S | CID 4462285 . National Institutes of Health. [Link]

-

New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet . NJ.gov. [Link]

- Google Patents. US5834485A - Quinoline sulfonamides and their therapeutic use.

-

ResearchGate. (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP) . ResearchGate. [Link]

-

El-Gamal, M. I., et al. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors . National Institutes of Health. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: quinoline . Chemos. [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 4. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]

- 5. QUINOLINE-8-SULFONIC ACID | 85-48-3 [chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Page loading... [guidechem.com]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C9H7NO3S | CID 4462285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Quinoline-4-sulfonic Acid

This guide provides a detailed exploration of the spectroscopic properties of quinoline-4-sulfonic acid, a significant heterocyclic compound. As a derivative of quinoline, it serves as a crucial building block in medicinal chemistry and materials science.[1][2] Understanding its structural and electronic characteristics through spectroscopic analysis is paramount for its application in research and development. This document offers field-proven insights and detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound consists of a quinoline bicyclic system with a sulfonic acid group substituted at the C4 position.[3][4] This substitution profoundly influences the electronic environment of the entire molecule, which is reflected in its spectroscopic signatures. Spectroscopic techniques provide a non-destructive means to elucidate this structure, confirm identity, and assess purity.

The numbering convention for the quinoline ring, essential for interpreting NMR data, is presented below.

Caption: Numbering of the this compound skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C).[1]

Experimental Protocol: NMR

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Given the acidic nature and potential for hydrogen exchange of the sulfonic acid proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) are appropriate solvents.

-

Internal Standard : Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O solutions, to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition : Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectroscopy: Interpretation and Predicted Data

The ¹H NMR spectrum of this compound is expected to show six signals in the aromatic region, corresponding to the six protons on the quinoline ring. The sulfonic acid group at C4 is a potent electron-withdrawing group, which significantly deshields (shifts to a higher ppm value) the protons in its vicinity, particularly H-2, H-3, and H-5. The predicted chemical shifts and multiplicities are based on the known spectrum of unsubstituted quinoline and established substituent effects.[1][5]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | 9.0 - 9.2 | Doublet (d) | J₂,₃ ≈ 5 Hz |

| H-3 | 7.8 - 8.0 | Doublet (d) | J₃,₂ ≈ 5 Hz |

| H-5 | 8.2 - 8.4 | Doublet (d) | J₅,₆ ≈ 8 Hz |

| H-6 | 7.7 - 7.9 | Triplet (t) | J₆,₅ ≈ 8 Hz, J₆,₇ ≈ 7 Hz |

| H-7 | 7.9 - 8.1 | Triplet (t) | J₇,₆ ≈ 7 Hz, J₇,₈ ≈ 8 Hz |

| H-8 | 8.1 - 8.3 | Doublet (d) | J₈,₇ ≈ 8 Hz |

| SO₃H | 10 - 12 (in DMSO-d₆) | Broad Singlet (br s) | N/A |

Causality: The strong deshielding of H-2 and H-3 is a direct consequence of the inductive electron withdrawal and anisotropy of the adjacent sulfonyl group. H-5 is similarly affected due to its peri-position relative to the substituent. Protons on the distal benzene ring (H-6, H-7, H-8) are less affected but still shifted downfield compared to unsubstituted quinoline. The sulfonic acid proton itself is expected to be a broad signal that may exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Interpretation and Predicted Data

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline ring. The C4 carbon, directly attached to the sulfonic acid group, will be the most significantly deshielded. Other carbons in the pyridine ring (C2, C3, C4a) will also experience a notable downfield shift.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~123 |

| C-4 | ~145 |

| C-4a | ~130 |

| C-5 | ~128 |

| C-6 | ~129 |

| C-7 | ~131 |

| C-8 | ~130 |

| C-8a | ~149 |

Causality: The chemical shift of the ipso-carbon (C4) is dramatically increased due to the direct attachment of the electronegative sulfonyl group. The effect attenuates with distance, but the overall electron-poor nature of the substituted ring results in a general downfield shift for most carbons compared to the parent quinoline.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule.[8] For this compound, IR analysis is particularly useful for confirming the presence of the sulfonic acid moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for solid samples requiring minimal preparation.[8]

Caption: A standard workflow for acquiring an ATR-FTIR spectrum.

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.[8]

-

Sample Application : Place a small amount of solid this compound powder onto the crystal.

-

Pressure Application : Use the pressure clamp to ensure firm, even contact between the sample and the crystal.[8]

-

Spectrum Acquisition : Collect the IR spectrum, typically in the range of 4000–400 cm⁻¹.

Interpretation of Key IR Absorptions

The IR spectrum of this compound will be dominated by characteristic vibrations of the sulfonic acid group and the aromatic quinoline core.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Sulfonic Acid) | 3000 - 2500 (very broad) | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=C and C=N Ring Stretch | 1620 - 1450 | Medium to Strong |

| S=O Asymmetric Stretch | 1250 - 1160 | Strong |

| S=O Symmetric Stretch | 1080 - 1010 | Strong |

| S-O Stretch | ~700 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Causality: The sulfonic acid O-H stretch appears as a very broad band due to extensive hydrogen bonding. The S=O stretching vibrations are typically very strong and sharp, providing a definitive fingerprint for the sulfonic acid group.[9][10][11] The aromatic C=C and C=N stretching bands confirm the presence of the quinoline heterocyclic system.[12][13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing conjugated systems like quinoline.

Experimental Protocol: UV-Vis

-

Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble, such as methanol, ethanol, or water.

-

Solution Preparation : Prepare a dilute stock solution of this compound of a known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Spectrum Acquisition : Record the spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm, using the pure solvent as a blank.

Interpretation of UV-Vis Spectrum

The UV-Vis spectrum of quinoline derivatives is characterized by distinct absorption bands corresponding to π → π* electronic transitions within the aromatic system.[14][15]

Caption: Diagram of a π → π* electronic transition.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Expected λ_max (nm) | Description |

| π → π | ~230 | High-energy transition within the benzenoid part of the ring. |

| π → π | ~280 | Lower-energy transition. |

| π → π* | ~315-325 | Lowest-energy transition, often showing vibrational fine structure. |

Causality: Unsubstituted quinoline exhibits several absorption bands related to its π-conjugated system.[15][16][17] The introduction of the sulfonic acid group at the C4 position can cause a slight bathochromic (red shift) or hypsochromic (blue shift) effect on these transitions depending on the solvent and pH, due to its influence on the energy levels of the molecular orbitals. The exact positions of the absorption maxima (λ_max) are sensitive to the solvent environment.[14]

References

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy: a fourier N.m.r. study of [15N]quinoline.

- Benchchem. Application Notes and Protocols: Infrared Spectroscopy of the Sulfonic Acid Group in 3,5-Dimethylbenzenesulfonic Acid.

- TSI Journals.

- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- ResearchGate. 13 C NMR chemical shifts (δ, ppm)

- UNCW Institutional Repository.

- PubChem - NIH. This compound | C9H7NO3S | CID 4462285.

- MDPI.

- ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....

- Electronic Supplementary Material (ESI) for Soft Matter.

- PubChemLite. This compound (C9H7NO3S).

- Smolecule. Buy 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid.

- ResearchGate.

- PubMed. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight.

- AIP Publishing. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight.

- Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.

- PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.

- ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid [smolecule.com]

- 3. This compound | C9H7NO3S | CID 4462285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H7NO3S) [pubchemlite.lcsb.uni.lu]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. Carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy: a fourier N.m.r. study of [15N]quinoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis mechanism of Quinoline-4-sulfonic acid

An In-Depth Technical Guide to the Synthesis of Quinoline Sulfonic Acids: A Focus on the Regioselectivity and Proposed Pathways to Quinoline-4-sulfonic Acid

Executive Summary

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a sulfonic acid moiety can significantly alter the physicochemical properties of the quinoline core, enhancing solubility and providing a handle for further functionalization. While the direct sulfonation of quinoline is a well-established industrial process, it exhibits strong regioselectivity for the 5- and 8-positions on the carbocyclic ring. The synthesis of this compound, however, presents a significant synthetic challenge due to the inherent electronic properties of the quinoline nucleus.

This guide provides a comprehensive analysis of the synthesis mechanisms for quinoline sulfonic acids. We begin by dissecting the principles of electrophilic substitution on the quinoline ring, explaining the causality behind the observed regioselectivity. We then present a detailed protocol for the direct sulfonation of quinoline, which primarily yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. Finally, acknowledging the difficulty in obtaining the 4-sulfonic acid isomer directly, we propose logical, multi-step synthetic strategies that researchers can employ to access this specific, less-common isomer. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of quinoline sulfonation chemistry.

The Chemical Rationale: Electrophilic Substitution on the Quinoline Ring

To understand the synthesis of any quinoline derivative, one must first appreciate the electronic landscape of the heterocyclic system. Quinoline consists of a benzene ring fused to a pyridine ring[1]. The nitrogen atom in the pyridine ring is electronegative and exerts a deactivating, electron-withdrawing effect on the entire ring system, particularly the heterocyclic portion.

Under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid), the lone pair of electrons on the nitrogen atom is readily protonated. This forms the quinolinium cation, which is even more strongly deactivated towards electrophilic attack. Consequently, electrophilic aromatic substitution (EAS) is energetically unfavorable on the pyridine ring and occurs preferentially on the more electron-rich carbocyclic (benzene) ring[2].

Within the carbocyclic ring, substitution occurs primarily at the C-5 and C-8 positions[1][2]. This preference can be explained by examining the stability of the Wheland intermediate (sigma complex) formed during the electrophilic attack. Attack at C-5 or C-8 allows for the positive charge to be delocalized across resonance structures without disrupting the aromaticity of the adjacent pyridine ring. Conversely, attack at C-6 or C-7 would lead to less stable intermediates. Therefore, direct sulfonation of quinoline predictably yields a mixture of 5- and 8-sulfonic acid isomers.

The Dominant Industrial Pathway: Direct Sulfonation of Quinoline

The most common method for synthesizing quinoline sulfonic acids is the direct reaction of quinoline with a potent sulfonating agent, typically fuming sulfuric acid (oleum)[1]. This process is robust but requires vigorous conditions and yields specific isomers as dictated by the electronics of the quinoline ring.

Mechanism of Action

The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

-

Formation of the Electrophile : In fuming sulfuric acid (a solution of SO₃ in H₂SO₄), the active electrophile is sulfur trioxide (SO₃) or its protonated form.

-

Protonation of Quinoline : The quinoline nitrogen is protonated by the strong acid.

-

Electrophilic Attack : The SO₃ electrophile attacks the electron-rich carbocyclic ring of the quinolinium ion, primarily at the C-5 and C-8 positions, forming a resonance-stabilized sigma complex.

-

Rearomatization : A proton is abstracted from the sigma complex by a base (HSO₄⁻), restoring the aromaticity of the ring and yielding the final sulfonic acid product.

Caption: General mechanism of direct electrophilic sulfonation of quinoline.

Causality in Experimental Design

The choice of reaction parameters is critical for maximizing yield and minimizing side reactions.

-

Sulfonating Agent : Oleum (fuming sulfuric acid) with a high concentration of SO₃ (e.g., 50-65%) is used to provide a sufficiently powerful electrophile to react with the deactivated quinoline ring[3].

-

Temperature : The reaction temperature is maintained between 120°C and 180°C. Below 120°C, the reaction rate is impractically slow. Above 180°C, side reactions such as polysulfonation and carbonization become significant, reducing the overall process efficiency[3].

-

Reaction Time : A residence time of 1 to 6 hours is typical. At least one hour is needed for complete sulfonation, while excessively long times are not economically viable and can lead to degradation[3].

Experimental Protocol: Synthesis of Quinoline-8-sulfonic Acid

This protocol is adapted from established industrial processes and focuses on the isolation of the 8-sulfonic acid isomer, a valuable precursor for 8-hydroxyquinoline[3].

Step-by-Step Methodology:

-

Reaction Setup : In a suitable reactor equipped with a mechanical stirrer and temperature control, charge technical-grade quinoline.

-

Addition of Oleum : Slowly add oleum (65% SO₃) to the quinoline while maintaining vigorous stirring. The weight ratio of oleum to quinoline should be approximately 2:1 to 3:1[3]. An initial exothermic reaction forms quinoline sulfate.

-

Sulfonation : Heat the reaction mixture to the target temperature range of 120-180°C and maintain for 3-6 hours to complete the sulfonation[3].

-

Crystallization : Cool the resulting sulfonated mix. To isolate quinoline-8-sulfonic acid, divide the mix. To one portion, add at least an equal weight of water. Cool the diluted mixture to 20-30°C and allow it to crystallize for at least 2 hours[3].

-

Isolation : Separate the precipitated crystals of quinoline-8-sulfonic acid from the mother liquor via filtration or centrifugation[3].

-

Purification : The crystals can be washed with cold water to remove occluded sulfuric acid. The mother liquor, containing the remaining sulfonated quinolines (including the 5-isomer) and excess acid, can be processed separately.

Table 1: Key Parameters for Direct Sulfonation of Quinoline

| Parameter | Value/Range | Rationale |

|---|---|---|

| Reactants | Quinoline, Oleum (65% SO₃) | High SO₃ concentration needed for the deactivated ring. |

| Oleum:Quinoline Ratio | 2:1 to 3:1 (by weight) | Ensures complete reaction without excessive acid waste[3]. |

| Temperature | 120 - 180 °C | Balances reaction rate against side-product formation[3]. |

| Residence Time | 1 - 6 hours | Sufficient time for completion without economic inefficiency[3]. |

| Crystallization Temp. | 20 - 30 °C | Promotes selective precipitation of the 8-sulfonic acid isomer[3]. |

Caption: Experimental workflow for the synthesis and isolation of quinoline-8-sulfonic acid.

The Synthetic Challenge: Accessing this compound

Direct electrophilic sulfonation is not a viable method for producing this compound. The C-4 position is part of the electron-deficient pyridine ring. Furthermore, this position is alpha to the protonated nitrogen atom, making it exceptionally resistant to attack by an electrophile like SO₃. The C-2 and C-4 positions of quinoline are, in fact, susceptible to nucleophilic substitution, not electrophilic substitution[1].

Therefore, to synthesize this compound, a researcher must employ an indirect strategy, typically by building the quinoline ring with a pre-installed functional group at the 4-position or by converting a different substituent at the 4-position into a sulfonic acid.

Proposed Synthetic Strategies for this compound

As a Senior Application Scientist, when a direct route is unavailable, we turn to established, multi-step transformations. Below are two logical and scientifically grounded strategies for the synthesis of this compound.

Strategy A: Pfitzinger Reaction followed by Functional Group Interconversion

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids[2]. This provides a direct entry point to a 4-substituted quinoline, which can then be further modified.

Conceptual Pathway:

-

Pfitzinger Reaction : React isatin with a suitable α-methylene ketone in the presence of a base. This reaction opens the isatin ring and subsequently cyclizes to form a quinoline-4-carboxylic acid derivative.

-

Functional Group Conversion : The carboxylic acid at C-4 is a stable handle. It can be converted to an amino group via a Curtius or Schmidt rearrangement.

-

Sandmeyer-type Reaction : The resulting 4-aminoquinoline can be converted to the corresponding diazonium salt. Treatment of this salt with sulfur dioxide in the presence of a copper(I) catalyst can then install the sulfonic acid group at the 4-position.

Caption: Proposed multi-step synthesis of this compound using the Pfitzinger reaction.

This strategy is robust because each step involves a well-documented and reliable class of organic reactions. The Pfitzinger synthesis offers broad substrate scope for the ketone component, allowing for the synthesis of various substituted quinoline-4-sulfonic acids.

Strategy B: Nucleophilic Aromatic Substitution on a 4-Haloquinoline

An alternative approach begins with a quinoline that has a leaving group at the C-4 position, such as a chlorine atom. 4-Chloroquinoline can be synthesized from quinolin-4-one.

Conceptual Pathway:

-

Synthesis of 4-Chloroquinoline : This can be achieved from quinolin-4-one (a tautomer of 4-hydroxyquinoline) by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Nucleophilic Substitution with Sulfite : The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution. Reaction with a sulfite salt, such as sodium sulfite (Na₂SO₃), can displace the chloride and introduce the sulfonate group directly. This reaction may require a catalyst or elevated temperatures to proceed efficiently.

This method is more direct than Strategy A but is contingent on the successful nucleophilic substitution, which can sometimes be challenging.

Conclusion

The synthesis of this compound is a non-trivial task that highlights the importance of understanding fundamental principles of chemical reactivity. While direct electrophilic sulfonation of quinoline is a commercially important process, it reliably yields only the 5- and 8-sulfonic acid isomers due to the inherent electronic properties of the quinolinium ion. To access the 4-sulfonic acid isomer, researchers must employ more sophisticated, multi-step strategies. The pathways proposed in this guide, utilizing either the Pfitzinger reaction to build the ring with a C-4 handle or leveraging nucleophilic substitution on a pre-functionalized 4-haloquinoline, represent logical and field-proven approaches to overcoming this synthetic challenge. These methods provide a rational foundation for the development of novel quinoline-based compounds for pharmaceutical and industrial applications.

References

- Brochta, J. O. (1961). Quinoline sulfonation process. U.S. Patent No. 2,999,094. Washington, DC: U.S.

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Anonymous. Preparation and Properties of Quinoline. [Link]

- Patel, V. M., Bhatt, N. D., & Bhatt, P. V. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series.

-

MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

Sources

Quinoline-4-sulfonic acid CAS number and molecular structure

An In-depth Technical Guide to Quinoline-4-sulfonic Acid

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. As a functionalized quinoline, it serves as a critical intermediate and building block in synthetic organic chemistry. The strategic placement of the sulfonic acid group at the 4-position of the quinoline scaffold imparts unique chemical properties, making it a valuable precursor for a range of more complex molecules. This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights grounded in authoritative sources.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its unique identifiers and structural formula.

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases.

Molecular Structure

This compound consists of a quinoline bicyclic system, where a benzene ring is fused to a pyridine ring. A sulfonic acid (-SO₃H) group is attached at the C4 position of the quinoline ring.[2][3]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of key physicochemical data is essential for experimental design, providing insights into the compound's behavior in various solvents and thermal conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₃S | [1][2][3] |

| Molecular Weight | 209.22 g/mol | [1][2] |

| Melting Point | >270 °C | [1] |

| pKa (Predicted) | -2.29 ± 0.40 | [1] |

| Appearance | Yellow to brown powder | [4] |

| Solubility | Soluble in water | [4] |

| IUPAC Name | This compound | [2] |

| InChI Key | UJRYDUDEJGXDNA-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)O | [2][3] |

Synthesis and Chemical Reactivity

The synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry, with numerous named reactions developed to construct the core ring system.[5] While direct sulfonation of quinoline typically yields a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid under harsh conditions with fuming sulfuric acid, the synthesis of the 4-sulfonic acid isomer often requires a more targeted approach.[6] One common precursor for 4-substituted quinolines is 4-chloroquinoline, which can be sourced from various synthetic routes.[1]

A plausible synthetic strategy involves the nucleophilic substitution of 4-chloroquinoline with a sulfite salt, a method that leverages the reactivity of the halogen at the 4-position.

Caption: General synthetic pathway from quinoline to derivatives.

The sulfonic acid group is a versatile functional handle. It can be readily converted to a sulfonyl chloride (-SO₂Cl) by reacting with agents like thionyl chloride or oxalyl chloride.[7] This sulfonyl chloride is a highly reactive intermediate, serving as a gateway to a wide array of quinoline-4-sulfonamide derivatives through reaction with various primary or secondary amines.

Applications in Research and Drug Development

The true value of this compound lies in its role as a precursor to medicinally relevant compounds, particularly quinoline sulfonamides. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8]

-

Carbonic Anhydrase (CA) Inhibitors : Quinoline-based sulfonamides have been developed as potent inhibitors of carbonic anhydrase isoforms, particularly the cancer-associated CA IX and XII.[8][9] These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition is a validated strategy for anticancer therapy.[10] The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the enzyme's active site.[10]

-

Enzyme Inhibition in Other Pathways : Quinoline sulfonamides have also been investigated as inhibitors of other key enzymes, such as phosphodiesterase IV (PDE IV) and tumor necrosis factor (TNF), which are implicated in inflammatory diseases like asthma.[7]

-

Synthetic Intermediates : Beyond medicinal chemistry, it is used as an intermediate in the synthesis of specialized dyes and as a laboratory reagent.[4]

Experimental Protocol: Synthesis of a Quinoline-4-sulfonamide Derivative

To illustrate the practical utility of this compound, this section provides a representative, two-step protocol for its conversion into a generic quinoline-4-sulfonamide. This protocol is based on standard organic chemistry transformations and should be adapted and optimized for specific substrates and scales.

Causality: The protocol is designed in two stages. First, the relatively unreactive sulfonic acid is converted into a highly reactive sulfonyl chloride. This electrophilic intermediate is then readily attacked by a nucleophilic amine to form the stable sulfonamide bond.

Step 1: Synthesis of Quinoline-4-sulfonyl chloride

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add this compound (1.0 eq).

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and products.

-

Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude Quinoline-4-sulfonyl chloride is often used directly in the next step without further purification due to its reactivity and moisture sensitivity.

Step 2: Synthesis of N-Alkyl/Aryl-quinoline-4-sulfonamide

-

Setup: In a separate flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reagent Addition: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude Quinoline-4-sulfonyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified using column chromatography on silica gel to yield the pure sulfonamide derivative.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[2]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1C/1B. Causes severe skin burns and eye damage.[2][11]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[2][11]

-

Acute Toxicity, Oral (Potential): May be harmful if swallowed.[2]

| Precautionary Measure | Description | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (goggles), and a face shield. | [12][13] |

| Handling | Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash face, hands, and any exposed skin thoroughly after handling. | [12][13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [12] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. | [12] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. | [12] |

| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed in a dry, cool place. | [12][13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [12][13] |

Conclusion

This compound, identified by CAS number 6046-42-0, is more than a simple chemical entity; it is a strategic precursor in the synthesis of high-value molecules. Its well-defined structure and the versatile reactivity of the sulfonic acid group make it an indispensable tool for medicinal chemists and material scientists. Its primary application lies in the generation of diverse sulfonamide libraries, which have shown significant promise as targeted enzyme inhibitors in oncology and inflammatory diseases. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound | C9H7NO3S | CID 4462285. National Center for Biotechnology Information. [Link]

-

Wikipedia. Quinoline. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Chem.ucla.edu. Preparation and Properties of Quinoline. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

-

PubChem. Quinoline, sulfate (1:1). National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. [Link]

-

PubChem. Quinoline-6-sulfonic acid. National Center for Biotechnology Information. [Link]

- Google Patents. US5834485A - Quinoline sulfonamides and their therapeutic use.

-

ResearchGate. (PDF) Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. [Link]

-

PubMed. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. [Link]

-

LookChem. QUINOLINE-8-SULFONIC ACID 85-48-3 wiki. [Link]

Sources

- 1. 4-QUINOLINESULFONIC ACID CAS#: 6046-42-0 [m.chemicalbook.com]

- 2. This compound | C9H7NO3S | CID 4462285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H7NO3S) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. US5834485A - Quinoline sulfonamides and their therapeutic use - Google Patents [patents.google.com]

- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline-6-sulfonic acid | C9H7NO3S | CID 316975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Topic: Solubility and Stability of Quinoline-4-sulfonic acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quinoline-4-sulfonic acid is a heterocyclic aromatic compound featuring a quinoline core functionalized with a sulfonic acid group at the 4-position. This molecular architecture makes it a subject of interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous therapeutic agents, known for its diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The addition of the strongly acidic and highly polar sulfonic acid group dramatically alters the physicochemical properties of the parent quinoline molecule, primarily enhancing its aqueous solubility and modifying its interaction with biological targets.

This guide provides a comprehensive technical overview of the critical physicochemical attributes of this compound: its solubility and chemical stability. Understanding these parameters is fundamental for researchers in the fields of drug discovery, formulation development, and analytical chemistry. We will explore the theoretical underpinnings of its behavior in various media, present field-proven experimental protocols for its characterization, and discuss the causality behind these methodological choices. This document is structured to serve as a practical and authoritative resource, enabling scientists to design robust experiments and interpret data with confidence.

Physicochemical and Structural Characteristics

The behavior of this compound in solution is dictated by its molecular structure. It comprises a basic nitrogen atom within the quinoline ring system and a strongly acidic sulfonic acid moiety. This combination results in zwitterionic properties, influencing its solubility and stability across a range of pH conditions.

-

Quinoline Moiety : The nitrogen atom in the quinoline ring has a pKa value of approximately 4.85 (for the conjugate acid of quinoline itself), rendering it basic.[1] It will be protonated under acidic conditions.

-

Sulfonic Acid Moiety : The sulfonic acid group (-SO₃H) is a strong acid with a very low pKa (typically < 0). For practical purposes, it is considered to be fully deprotonated (as the sulfonate, -SO₃⁻) in all but the most acidic aqueous environments.

This dual nature means the molecule's net charge is highly dependent on the pH of the medium.

Caption: Ionization states of this compound at various pH levels.

Solubility Profile: A Comprehensive Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of the sulfonate group suggests high aqueous solubility, but this must be quantified across relevant physiological and formulation conditions.

Factors Influencing Solubility

-

pH-Dependence : As illustrated above, the net charge of the molecule changes with pH. The zwitterionic and anionic forms are generally highly soluble in aqueous media due to their polarity and ability to form strong hydrogen bonds with water. Solubility is expected to be lowest at the isoelectric point, where the net charge is zero, though the zwitterionic nature still promotes significant aqueous solubility. Studies on quinoline itself show that its solubility is pH-dependent.[3] The sulfonic acid derivative will exhibit even more pronounced pH-dependent solubility.

-

Solvent Polarity : this compound is expected to be highly soluble in polar protic solvents like water and ethanol, and less soluble in non-polar organic solvents such as hexane or toluene. Its solubility in polar aprotic solvents like DMSO or DMF will likely be moderate to high.

-

Temperature : The dissolution of most solid compounds is an endothermic process, meaning solubility typically increases with temperature.[4] This relationship should be experimentally verified, as it is crucial for developing manufacturing processes like crystallization.

-

Ionic Strength : The presence of salts in the medium can affect solubility. At low concentrations, salts can increase solubility (salting-in), while at high concentrations, they can compete for solvent molecules, leading to decreased solubility (salting-out).[3] This is particularly relevant for formulation with buffered solutions.

Quantitative Solubility Data

The following table summarizes the expected solubility profile of this compound. These values are predictive and must be confirmed experimentally.

| Solvent/Medium | Expected Solubility Category | Rationale |

| Water (pH 7.0) | Very Soluble | The molecule exists as a highly polar anion, readily solvated by water. |

| 0.1 M HCl (pH 1.0) | Soluble | The molecule is cationic but still highly polar. |

| 0.1 M NaOH (pH 13.0) | Very Soluble | The molecule is in its anionic form. |

| Phosphate Buffer (pH 7.4) | Very Soluble | Anionic form dominates, mimicking physiological conditions. |

| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding. |

| Acetone | Sparingly Soluble | A polar aprotic solvent with limited hydrogen bonding capability. |

| Dichloromethane | Insoluble | A non-polar organic solvent. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a direct measure of a compound's saturation point in a given medium.[5]

Causality: This method is trusted because it allows the system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true maximum solubility under the specified conditions, rather than a transient supersaturated state.[5] The inclusion of a 24 to 48-hour agitation period is critical to overcome kinetic barriers to dissolution.

Step-by-Step Methodology:

-

Preparation : Prepare a series of vials with the desired solvents (e.g., water, pH buffers, organic solvents). The pH of aqueous media should be confirmed before and after the experiment.[6]

-

Addition of Compound : Add an excess amount of this compound to each vial. The presence of undissolved solid material at the end of the experiment is essential to confirm that equilibrium has been reached.[5]

-

Equilibration : Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Sample Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium.[5] This is best achieved by filtration through a chemically inert syringe filter (e.g., 0.45 µm PVDF). The first few drops of the filtrate should be discarded to avoid adsorption effects.

-

Analysis : Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[7][8]

-

Replicates : The experiment should be performed in at least triplicate for each condition to ensure the reliability and reproducibility of the results.[6]

Caption: Workflow for the Shake-Flask Solubility Determination method.

Stability Profile and Degradation Pathways